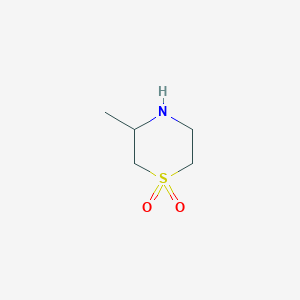
3-Methylthiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylthiomorpholine 1,1-dioxide: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is a derivative of thiomorpholine, where the sulfur atom is oxidized to a sulfone group, and a methyl group is attached to the third carbon atom. The molecular formula of this compound is C5H11NO2S, and it is known for its diverse bioactivity and utility in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiomorpholine, 3-methyl-, 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method involves the use of potassium permanganate as an oxidizing agent. The reaction is carried out in an aqueous medium, and the mixture is basified to a pH of 8.0 using aqueous ammonia solution. The product is then extracted using dichloromethane .
Industrial Production Methods: Industrial production of thiomorpholine, 3-methyl-, 1,1-dioxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Methylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: N-alkylated or S-alkylated thiomorpholine derivatives.
Scientific Research Applications
Chemistry: 3-Methylthiomorpholine 1,1-dioxide is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of antibacterial agents and kinase inhibitors .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a valuable tool in enzymology studies .
Medicine: this compound has potential therapeutic applications. It is being investigated for its anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as a corrosion inhibitor and in the production of dyes .
Mechanism of Action
The mechanism of action of thiomorpholine, 3-methyl-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group in the compound can form strong interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s bioactivity .
Comparison with Similar Compounds
Morpholine: A structurally similar compound but lacks the sulfur atom.
Thiomorpholine: The parent compound without the sulfone group.
Piperazine: Another heterocyclic compound with nitrogen atoms but no sulfur.
Uniqueness: 3-Methylthiomorpholine 1,1-dioxide is unique due to the presence of both a sulfone group and a methyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs .
Properties
IUPAC Name |
3-methyl-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5-4-9(7,8)3-2-6-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCHHQQTWDDARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine](/img/structure/B2423765.png)
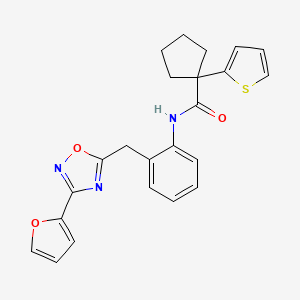
![3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2423767.png)
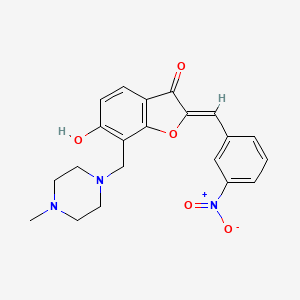
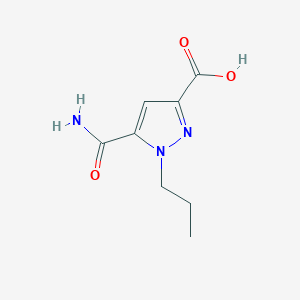
![2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2423772.png)
![3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B2423773.png)
![2,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2423774.png)
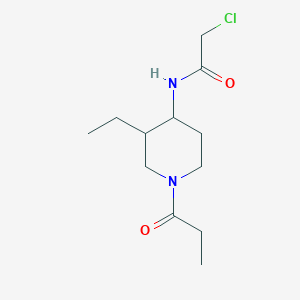
![Methyl 3-(4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2423780.png)
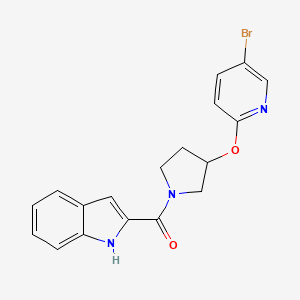
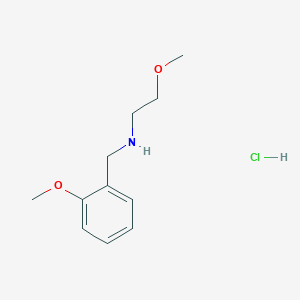
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2423787.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2423788.png)
